molecular formula C23H23N3O2S B2568064 2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034556-06-2

2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2568064
CAS No.: 2034556-06-2
M. Wt: 405.52
InChI Key: XOOHIJGZXRUGKQ-UHFFFAOYSA-N
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Description

2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a chemical compound with a complex structure combining aromatic rings, heterocycles, and sulfide groups. This combination suggests it has multifaceted chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one generally involves several key steps: formation of the pyrrolopyrimidinone core, introduction of the phenyl group, and attachment of the isopropylthio and methoxybenzyl substituents. Typical reactions involve nucleophilic substitution, cyclization, and aromatic substitutions.

Industrial Production Methods: On an industrial scale, the synthesis could be optimized by using catalysts to lower reaction temperatures and pressures. Continuous flow reactors might be used to improve yield and scalability. Raw materials and reagents would be chosen for their availability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Likely involves the sulfur atom, converting thioethers to sulfoxides or sulfones.

  • Reduction: May involve the aromatic rings or pyrimidinone structure.

  • Substitution: Aromatic rings may undergo electrophilic or nucleophilic substitution depending on the substituents' nature.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Use of halogenating agents, nucleophiles like amines, or organometallics like Grignard reagents.

Major Products:

  • From oxidation: sulfoxides or sulfones.

  • From substitution: new derivatives with varied functional groups.

Scientific Research Applications

Chemistry: Utilized as a building block in the synthesis of more complex organic molecules and heterocycles.

Medicine: Its structure suggests potential for pharmaceutical research, possibly in the development of anti-cancer or anti-inflammatory agents.

Industry: Could be used in materials science, specifically in the design of new polymers or coatings due to its unique structural properties.

Mechanism of Action

The compound's mechanism of action would largely depend on its interactions with molecular targets. It may bind to specific receptors or enzymes due to its aromatic and heterocyclic components, affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

  • 2-(methylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

  • 2-(ethylthio)-3-(4-hydroxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one These have different alkylthio groups or aromatic substitutions, impacting their reactivity and biological activities.

Remember to always handle chemicals with care and follow proper safety protocols when working in the lab. This compound is fascinating, isn't it?

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-15(2)29-23-25-20-19(17-7-5-4-6-8-17)13-24-21(20)22(27)26(23)14-16-9-11-18(28-3)12-10-16/h4-13,15,24H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOHIJGZXRUGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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